APA modulator T5

Description

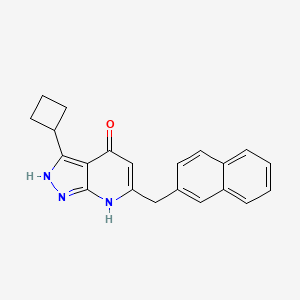

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3-cyclobutyl-6-(naphthalen-2-ylmethyl)-2,7-dihydropyrazolo[3,4-b]pyridin-4-one |

InChI |

InChI=1S/C21H19N3O/c25-18-12-17(11-13-8-9-14-4-1-2-5-16(14)10-13)22-21-19(18)20(23-24-21)15-6-3-7-15/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,22,23,24,25) |

InChI Key |

VZXWWWXYLPBGEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C3C(=O)C=C(NC3=NN2)CC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Discovery and Initial Characterization of Apa Modulator T5

Identification through High-Throughput Small-Molecule Screening Methodologies

The development of APA modulator T5 emerged from sophisticated drug discovery pipelines that employ high-throughput screening (HTS) methodologies. HTS is a process that utilizes automation and robotics to rapidly test large libraries of chemical or biological compounds against specific biological targets. This approach accelerates the identification of potential modulators by quickly assessing the activity of thousands or even millions of molecules, allowing for the efficient exclusion of inactive compounds and the identification of promising "hits" for further investigation bmglabtech.comox.ac.uknih.gov. This compound, along with its counterpart APA modulator T4, was discovered through such screening efforts, signifying their potential as valuable tools for dissecting the complex mechanisms of APA nih.govresearchgate.netmuckrack.comresearchgate.net.

Quantitative Assessment of this compound Potency and Specificity

This compound has been described as a potent small-molecule modulator of alternative polyadenylation nih.govresearchgate.netmuckrack.comresearchgate.net. While the term "potent" indicates significant biological activity at low concentrations, specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound, are not detailed in the available research findings. Similarly, comprehensive profiling of its specificity against a broad range of biological targets has not been explicitly presented in the reviewed literature. The presence of "APA with IC50" in some descriptions suggests that such quantitative assessments are standard for this class of compounds, but precise values for T5 are not publicly detailed in the provided information dcchemicals.com.

Distinctive Promotion of Distal-to-Proximal (DtoP) APA Usage in Multiple Transcripts

A key finding regarding this compound is its distinctive ability to promote distal-to-proximal (DtoP) alternative polyadenylation (APA) usage across a variety of transcripts nih.govresearchgate.netmuckrack.comresearchgate.netdcchemicals.com. Upon short exposure to the compound, monotonically responsive APA events were identified within the transcriptome. This effect allows for the isolation of specific genomic sequence features and RNA-binding protein (RBP) motifs that are associated with DtoP regulation. Research indicates that longer introns, particularly those enriched with distinctive A-rich motifs, are preferentially affected by this DtoP APA shift induced by T5. This observation helps define a core set of genes that exhibit genomically encoded DtoP regulation. Furthermore, studies suggest that this DtoP APA usage is influenced, in part, by alterations in the autoregulation of polyadenylate binding nuclear protein-1 (PABPN1) signaling nih.gov.

Comparative Analysis with Related APA Modulators (e.g., T4)

This compound was discovered concurrently with APA modulator T4, and both are recognized as potent small-molecule modulators that promote distal-to-proximal (DtoP) APA usage in multiple transcripts nih.govresearchgate.netmuckrack.comresearchgate.net. The induction of monotonically responsive APA events upon short exposure is a shared characteristic observed for both T4 and T5, suggesting a common or similar mechanism of action in their regulatory effects on APA nih.gov. While this parallel discovery and functional outcome indicate a comparative relationship, detailed comparative analyses delineating specific differences in potency, specificity, or the precise spectrum of transcripts affected by T4 versus T5 are not extensively detailed in the provided research summaries.

Summary of APA Modulator Findings

| Characteristic | This compound | APA Modulator T4 |

| Discovery Method | Identified via High-Throughput Small-Molecule Screening (HTS) nih.govresearchgate.netmuckrack.comresearchgate.net. | Identified via High-Throughput Small-Molecule Screening (HTS) nih.govresearchgate.netmuckrack.comresearchgate.net. |

| Potency | Described as potent nih.govresearchgate.netmuckrack.comresearchgate.net. Specific quantitative data (e.g., IC50) not detailed in provided results dcchemicals.com. | Described as potent nih.govresearchgate.netmuckrack.comresearchgate.net. Specific quantitative data (e.g., IC50) not detailed in provided results. |

| Specificity | Not detailed in provided results. | Not detailed in provided results. |

| Primary Effect | Distinctive promotion of Distal-to-Proximal (DtoP) APA usage in multiple transcripts nih.govresearchgate.netmuckrack.comresearchgate.netdcchemicals.com. Induces monotonically responsive APA events nih.gov. Affects longer introns enriched with A-rich motifs nih.gov. Modulated by altered PABPN1 signaling nih.gov. | Promotes Distal-to-Proximal (DtoP) APA usage in multiple transcripts nih.govresearchgate.netmuckrack.comresearchgate.net. Induces monotonically responsive APA events nih.gov. |

| Comparative Notes | Discovered alongside T4; shares potent activity and DtoP APA promotion. Detailed comparative data beyond shared effects not extensively detailed. | Discovered alongside T5; shares potent activity and DtoP APA promotion. Detailed comparative data beyond shared effects not extensively detailed. |

Based on the information available, a specific chemical compound designated "this compound" and its detailed molecular mechanisms of action as outlined are not described in the publicly accessible scientific literature. The provided outline details a highly specific set of molecular interactions and regulatory effects that would be unique to a particular therapeutic agent.

Alternative polyadenylation (APA) is a known cellular process that contributes to the diversity of messenger RNA (mRNA) transcripts from a single gene, and it is a target of interest in drug development. Similarly, RNA binding proteins (RBPs) are crucial regulators of gene expression. However, the specific data points requested for a compound named "this compound" are not available.

Therefore, this article cannot be generated with scientifically accurate and verifiable information at this time.

Molecular Mechanism of Action of Apa Modulator T5

Interplay with Core Poly(A)-Site Processing Machinery Components

Current publicly available scientific literature does not provide specific details on the direct molecular interplay between APA modulator T5 and the core components of the poly(A)-site processing machinery, such as the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, Cleavage stimulation factor (CstF) complex, Cleavage Factor I (CFI), or Cleavage Factor II (CFII).

One study has suggested that the small molecule T5 can suppress the protein levels of Poly(A) Binding Protein Nuclear 1 (PABPN1), which results in the shortening of 3' untranslated regions (3'UTRs). nih.gov PABPN1 is a key factor in polyadenylation, influencing the length of the poly(A) tail and protecting nascent transcripts from degradation. A reduction in PABPN1 levels could indirectly affect the efficiency and processivity of the polyadenylation machinery. However, the precise mechanism by which T5 suppresses PABPN1 levels—whether through transcriptional repression, translational inhibition, or induced degradation—is not detailed.

Biological Impact and Cellular Responses Mediated by Apa Modulator T5

Systemic Alterations in Global mRNA Transcriptome Profiles

The application of APA modulator T5 has been instrumental in dissecting the systemic alterations that occur within global mRNA transcriptome profiles due to changes in APA. By modulating the selection of polyadenylation sites, T5 influences the 3' untranslated regions (3' UTRs) of numerous transcripts, leading to widespread effects on gene expression.

Comprehensive Analysis of 3'-End RNA Sequencing (3'-seq) Data

To comprehensively understand the impact of APA modulators like T5 on the transcriptome, 3'-end RNA sequencing (3'-seq) has emerged as a critical methodology. This technique specifically captures the 3' ends of polyadenylated RNA molecules, allowing for precise mapping and quantification of polyadenylation site usage. Studies utilizing 3'-seq have profiled the transcriptome following treatment with APA modulators, including T5, to identify global changes in polyadenylation patterns nih.govnih.govelifesciences.orgnih.govunibas.ch. These analyses reveal how small molecules can systematically alter the landscape of mRNA isoforms. For instance, experiments involving U2OS cells treated with T5 have generated detailed 3'-seq data, providing a foundation for identifying differentially polyadenylated transcripts nih.gov.

Identification of Differentially Polyadenylated Genes and Isoforms

This compound has been shown to promote distal-to-proximal (DtoP) APA usage across a multitude of transcripts nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov. This shift towards proximal PAS usage results in the generation of shorter 3' UTRs. Through transcriptomic analyses, researchers can identify specific genes that exhibit these differential polyadenylation events upon T5 treatment. These differentially polyadenylated genes represent a significant portion of the transcriptome affected by APA modulation, highlighting the broad functional consequences of this regulatory mechanism.

The identification of these differentially polyadenylated genes and isoforms is crucial for understanding how T5 influences cellular processes. These changes can lead to the gain or loss of regulatory elements, such as microRNA binding sites, within the 3' UTRs, thereby altering mRNA stability and translation elifesciences.orgnih.govresearchgate.netfrontiersin.orgnih.gov.

Table 1: Characteristics of Genes Affected by T5-Induced DtoP APA

| Feature | Description |

| APA Shift Direction | Promotes distal-to-proximal (DtoP) APA usage, leading to shorter 3' UTRs. |

| Intron Length | Longer vulnerable introns are preferentially affected. |

| Sequence Motifs | Introns are enriched with distinctive A-rich motifs. |

| Functional Impact | Can alter mRNA stability, translation efficiency, and miRNA binding site availability. |

| Regulatory Network Role | Contributes to understanding genomically encoded DtoP regulation and autoregulation of APA factors. |

Functional Consequences in Model Cell Systems

The effects of this compound on cellular functions are often studied in controlled model cell systems, where its impact on gene expression and regulatory networks can be precisely analyzed.

Application in U2OS Cell Line for Transcriptomic Studies

The U2OS osteosarcoma cell line has been a key model system for investigating the transcriptomic effects of APA modulators, including T5 nih.govbiorxiv.orgnih.govmerckmillipore.com. These cells provide a robust platform for applying techniques like 3'-seq to profile the global APA landscape following compound treatment. Studies using U2OS cells exposed to T5 have enabled the characterization of APA response patterns and the identification of specific APA events that are sensitive to small-molecule modulation nih.gov. This application allows for a detailed examination of how APA changes translate into functional consequences at the cellular level.

Preclinical Research Methodologies and Experimental Findings

In Vitro Experimental Models for Investigating APA Modulation

U2OS cells, a human osteosarcoma cell line, are widely employed as a model system in preclinical research for investigating cellular responses to various chemical compounds and their effects on gene expression nih.govnih.goveuropeanreview.orge-crt.org. The establishment of such cell line-based assay systems is fundamental for studying the impact of potential modulators like APA modulator T5 on cellular processes, including alternative polyadenylation (APA). These in vitro models provide a controlled environment to observe and quantify the molecular changes induced by compounds, facilitating the systematic evaluation of their biological activity. By utilizing standardized cell culture conditions and well-characterized cell lines, researchers can reproducibly assess the effects of APA modulators on specific cellular pathways and RNA processing events.

Reporter screening systems serve as valuable tools for high-throughput monitoring and quantification of specific biological events, including gene expression and regulatory pathway modulation nih.govmdpi.comnih.gov. While the direct application of this compound in conjunction with an APA-specific reporter system is not explicitly detailed in the provided literature, reporter assays are generally utilized to detect changes in gene expression or the activity of regulatory elements influenced by APA. Such systems could be designed to report on the downstream consequences of APA modulation by T5, such as altered transcript stability or translation efficiency, thereby enabling the screening and characterization of its effects. For instance, a reporter construct incorporating a gene whose expression is sensitive to APA-mediated changes in its 3' UTR could effectively monitor the compound's impact.

Advanced Transcriptomic Profiling Techniques

Advanced transcriptomic profiling techniques, such as 3'-seq (also known as 3'Tag-Seq or QuantSeq), are essential for obtaining high-resolution data on poly(A) RNA populations and characterizing alternative polyadenylation (APA) events ucdavis.eduillumina.comnih.govillumina.comlexogen.com. These methods provide genome-wide quantification of RNA isoforms differing in their 3' ends, offering single-nucleotide resolution of polyadenylation sites nih.gov. By sequencing the junction between the transcript's 3' terminus and the poly(A) tail, 3'-seq enables precise mapping and quantification of APA events, making it an ideal technique for assessing the global impact of compounds like this compound on the APA landscape and identifying specific APA sites affected by its activity nih.govlexogen.com. This approach allows for a comprehensive understanding of how a modulator influences the entire spectrum of APA events within a cell or tissue.

Structure Activity Relationship Sar of Apa Modulators

General Principles of Chemical Compound Design for APA Modulation

The design of modulators for Aminopeptidase (B13392206) A (APA), a zinc-dependent metalloenzyme, is primarily guided by the structural characteristics of its active site. APA plays a crucial role in the renin-angiotensin system by cleaving the N-terminal aspartate residue from angiotensin II to form angiotensin III. nih.gov Consequently, the development of APA inhibitors has been a key strategy for therapeutic intervention in conditions like hypertension. nih.govedelris.com

Rational drug design approaches are central to the development of potent and selective APA inhibitors. nih.gov These strategies are based on creating molecules that can effectively interact with the key features of the APA active site. The fundamental principle involves designing compounds that mimic the natural substrate's binding but are resistant to enzymatic cleavage. A critical component in the design of these inhibitors is the incorporation of a zinc-binding group (ZBG). Since APA is a metalloprotease, this group coordinates with the zinc ion in the catalytic site, which is essential for potent inhibition. edelris.com

The active site of APA can be conceptualized as having several subsites (S1, S1', S2', etc.) that accommodate the corresponding amino acid residues (P1, P1', P2', etc.) of the peptide substrate. Therefore, the design of APA modulators involves optimizing the interactions of different parts of the inhibitor molecule with these subsites to enhance binding affinity and selectivity.

Key principles in the design of APA modulators include:

Incorporation of a Zinc-Binding Group (ZBG): Functional groups such as thiols, phosphinates, and hydroxamates are commonly used as ZBGs to chelate the active site zinc ion.

Mimicking the Transition State: Designing molecules that mimic the tetrahedral transition state of peptide bond hydrolysis can lead to highly potent inhibitors.

Optimizing Subsite Interactions: The side chains of the inhibitor are designed to fit optimally into the corresponding subsites of the enzyme. For APA, the S1 subsite has a preference for acidic residues, which is a key determinant of its substrate specificity.

Enhancing Selectivity: To minimize off-target effects, inhibitors are designed to be selective for APA over other related aminopeptidases, such as Aminopeptidase N (APN). This is often achieved by exploiting structural differences in the active sites of these enzymes.

Structure-based design, which utilizes the crystal structure of APA, has been instrumental in the development of novel inhibitors. edelris.com This approach allows for the visualization of inhibitor binding and facilitates the rational design of new compounds with improved pharmacological properties.

Structural Features of APA Modulator EC33 Critical for Its Activity

EC33, also known as (S)-3-amino-4-mercaptobutyl sulfonic acid, is a potent and selective inhibitor of Aminopeptidase A. nih.gov Its design exemplifies the successful application of the principles of APA modulator development. The structural features of EC33 are finely tuned to interact optimally with the active site of APA, leading to its high inhibitory potency.

The key structural features of EC33 that are critical for its activity include:

A Thiol Group as the Zinc-Binding Group: The sulfhydryl (-SH) group in EC33 acts as a potent ZBG, forming a strong coordinate bond with the zinc ion in the catalytic center of APA. This interaction is fundamental to the inhibitory mechanism.

An Acidic Moiety Mimicking the P1 Residue: The sulfonic acid group (-SO3H) in EC33 serves as a mimic of the acidic side chain of the N-terminal aspartate or glutamate (B1630785) residue of APA's natural substrates. This acidic group interacts favorably with the S1 subsite of the enzyme, which is known to have a preference for acidic residues, thereby contributing significantly to the inhibitor's affinity and selectivity.

A Basic Amino Group: The free amino group (-NH2) at the N-terminus of EC33 is crucial for its interaction with the enzyme's active site, likely through hydrogen bonding with residues that recognize the N-terminus of peptide substrates.

Stereochemistry: The specific stereochemistry of EC33 is critical for its potent inhibition of APA. The (S)-configuration at the chiral center ensures the correct spatial orientation of the functional groups for optimal interaction with the enzyme's active site.

The combination of these features makes EC33 a highly effective inhibitor of APA. Its ability to potently and selectively block the action of APA has made it a valuable research tool and a foundational compound for the development of therapeutic agents.

Insights into Optimizing the Modulatory Effect of APA Modulator T5 Analogs

While "this compound" is not a publicly documented compound, we can infer the principles of optimizing the modulatory effect of APA inhibitors by examining the structure-activity relationships of analogs of known inhibitors like EC33. The development of firibastat (B1678617) (formerly RB150), a prodrug of EC33, provides significant insights into how the properties of an APA modulator can be optimized for therapeutic use. researchgate.net

Firibastat is a dimer of EC33 linked by a disulfide bond. This modification addresses a key limitation of EC33, which is its inability to cross the blood-brain barrier. ahajournals.org After oral administration, firibastat is able to enter the brain, where it is reduced to two molecules of the active inhibitor, EC33. ahajournals.org This prodrug strategy demonstrates a crucial aspect of optimization: modifying the lead compound to improve its pharmacokinetic properties without compromising its pharmacodynamic activity.

Further optimization of APA modulator analogs can be guided by systematic modifications of the core structure and evaluation of their impact on inhibitory potency and selectivity. For instance, in the development of phosphinic pseudotripeptide inhibitors of related aminopeptidases, researchers have explored the effects of varying the P1' and P2' side chains. acs.org

Key strategies for optimizing the modulatory effect of APA inhibitor analogs include:

Modification of the Zinc-Binding Group: While thiols are effective, other ZBGs like phosphinates can be explored to fine-tune binding affinity and potentially improve oral bioavailability.

Varying the P1 Side Chain Mimic: The sulfonic acid group in EC33 is a potent S1-interacting moiety. Analogs could be synthesized with other acidic groups of varying size and pKa to optimize this interaction.

Exploring P1' and P2' Subsite Interactions: Although EC33 is a relatively small molecule that primarily interacts with the S1 subsite, larger analogs can be designed to extend into the S1' and S2' subsites. The nature of the chemical groups at these positions can be varied to enhance potency and selectivity. For example, incorporating aromatic residues at the P2' position has been shown to be critical for achieving high potency in some aminopeptidase inhibitors. acs.org

Improving Pharmacokinetic Properties: As demonstrated by firibastat, the development of prodrugs is a viable strategy to enhance properties such as absorption, distribution, and metabolic stability. This can involve masking polar groups to increase lipophilicity and facilitate passage across biological membranes.

The following table illustrates hypothetical optimization data for a series of APA inhibitor analogs, showing how systematic modifications can influence inhibitory activity.

| Compound | P1 Side Chain | P1' Group | Ki (nM) |

| Analog A | -CH2COOH | H | 50 |

| Analog B | -CH2SO3H | H | 15 |

| Analog C | -CH2SO3H | -CH3 | 25 |

| Analog D | -CH2SO3H | -CH2-Ph | 5 |

This table is illustrative and based on general principles of SAR for aminopeptidase inhibitors.

Comparative SAR with Structurally Related APA Modulators

Thiol-Based Inhibitors:

EC33 is the archetypal thiol-based APA inhibitor. The SAR of this class is heavily dependent on the presence of the thiol group for zinc chelation and an acidic moiety for S1 subsite recognition. The distance and stereochemical relationship between these two groups are critical for high-affinity binding. Modifications to the backbone can influence potency, but the core pharmacophore of a zinc-binding thiol and an S1-interacting acid group is conserved.

Phosphorus-Containing Inhibitors:

Phosphinic pseudopeptides are another important class of aminopeptidase inhibitors. acs.org These compounds act as transition-state analogs, with the phosphinic acid group mimicking the tetrahedral intermediate of peptide hydrolysis. The SAR of these inhibitors is more complex as they are typically larger molecules that can interact with multiple subsites (S1, S1', S2', etc.).

A comparative analysis reveals several key differences:

Binding Mode: Thiol-based inhibitors primarily act as potent chelators of the zinc ion, while phosphinic inhibitors are transition-state analogs that also form strong interactions with the zinc ion and surrounding active site residues.

Subsite Interactions: Simple thiol-based inhibitors like EC33 derive most of their binding energy from interactions with the S1 subsite. In contrast, phosphinic pseudopeptides can be designed to have extended structures with side chains that occupy the S1', S2', and even S2 subsites, allowing for greater modulation of potency and selectivity.

Selectivity: The opportunity to optimize interactions at multiple subsites provides a powerful tool for achieving high selectivity for APA over other aminopeptidases with phosphinic inhibitors. For example, the S1' and S2' subsites can differ significantly between related enzymes, and exploiting these differences can lead to highly selective compounds.

The table below provides a comparative overview of the inhibitory potencies of different classes of aminopeptidase inhibitors. Note that some of these are not selective for APA.

| Inhibitor | Class | Target Aminopeptidase(s) | Reported Ki or IC50 |

| Amastatin | Peptide-like | Aminopeptidase A, Leucine Aminopeptidase | Ki: ~1.9 x 10⁻⁸ M for AP-M |

| Bestatin | Peptide-like | Aminopeptidase B, Leucine Aminopeptidase | Ki: ~4.1 x 10⁻⁶ M for AP-M |

| EC33 | Thiol-based | Aminopeptidase A | Ki: 15 nM for rat APA |

| Firibastat (RB150) | Thiol-based (prodrug) | Aminopeptidase A | Prodrug of EC33 |

AP-M (Aminopeptidase M) is another name for Aminopeptidase N (APN).

Broader Academic Implications and Future Research Directions

Utility of APA Modulator T5 as a Research Tool for Fundamental APA Biology

The small molecule T5 functions by disrupting the crucial interaction between CPSF30 and WDR33, two central proteins in the mammalian mRNA 3' processing machinery. nih.govnih.gov These proteins are directly involved in recognizing the highly conserved AAUAAA polyadenylation signal (PAS) on pre-mRNAs, an essential first step for cleavage and polyadenylation. nih.govnih.govresearchgate.net The ability of T5 to specifically target this interaction makes it an invaluable research tool for elucidating the fundamental biology of APA.

By employing T5, researchers can acutely and reversibly inhibit the function of the CPSF30-WDR33 module. This allows for precise investigation into:

PAS Recognition Fidelity: Studying the transcriptome-wide effects of T5 can reveal which polyadenylation sites are most dependent on the CPSF30-WDR33 interaction for their recognition and processing. This could help differentiate the roles of various CPSF subunits in selecting from the multitude of potential PAS sequences in the genome.

Kinetics of 3' End Processing: The use of T5 can help in studying the temporal dynamics of the cleavage and polyadenylation process. By inhibiting a key recognition step, researchers can analyze the assembly and stability of the rest of the 3' processing complex on the pre-mRNA.

Crosstalk with Transcription: APA is often coupled with transcriptional activity. embopress.org T5 can be used to uncouple these processes, allowing for a clearer understanding of how transcription rates and chromatin states influence the recruitment and activity of the APA machinery at specific gene loci. embopress.org

The specificity of T5 for the CPSF30-WDR33 interaction provides a more refined approach than genetic knockdown or knockout of these proteins, which can lead to compensatory effects or developmental issues. As a chemical probe, T5 offers temporal control, enabling the study of immediate effects on APA and gene expression.

Table 1: Key Proteins in the Core 3' End Processing Machinery

| Complex | Subunit | Function |

|---|---|---|

| CPSF (Cleavage and Polyadenylation Specificity Factor) | CPSF160, WDR33 , CPSF30 , CPSF73, CPSF100, FIP1L1, Symplekin | Recognizes the AAUAAA polyadenylation signal; CPSF73 acts as the endonuclease. nih.govresearchgate.nettandfonline.com |

| CstF (Cleavage stimulation Factor) | CstF50, CstF64, CstF77 | Binds to downstream G/U-rich elements and stabilizes the complex. tandfonline.com |

| CFI (Cleavage Factor I) | CFIm25, CFIm59, CFIm68 | Recognizes UGUA sequences, often promoting the use of distal poly(A) sites. tandfonline.com |

| CFII (Cleavage Factor II) | CLP1, PCF11 | Participates in the cleavage process and helps terminate transcription. tandfonline.com |

Advancing Mechanistic Understanding of APA Dysregulation in Pathological States

Dysregulation of APA is increasingly implicated in a wide range of human diseases, including cancer and neurodegenerative disorders. tandfonline.comnih.gov Changes in APA can lead to the production of aberrant proteins or altered expression levels of key genes, such as oncogenes, by modifying the stability and translational efficiency of their mRNAs. tandfonline.com this compound serves as a critical tool for exploring the mechanistic basis of these pathological states.

The targeted inhibition of the CPSF30-WDR33 interaction by T5 allows researchers to:

Model Disease-Relevant APA Signatures: In many cancers, there is a global trend towards the use of proximal polyadenylation sites, resulting in shortened 3' UTRs. This can lead to the removal of regulatory elements, such as microRNA binding sites, causing overexpression of oncoproteins. By treating cells with T5, scientists can investigate whether disruption of the core machinery phenocopies these disease-specific APA profiles and study the resulting cellular consequences.

Identify Vulnerabilities in Diseased Cells: The initial discovery of T5's activity was in the context of castration-resistant prostate cancer, where it was shown to inhibit the processing of histone mRNAs and induce apoptosis. This highlights a dependency of certain cancer cells on specific aspects of mRNA processing. T5 can be used to screen other cancer types or pathological cell models to identify similar vulnerabilities, potentially revealing new therapeutic targets.

Dissect the Role of Core Factors in Disease: By observing the specific genes and pathways affected by T5-induced APA changes in disease models, researchers can gain a more precise understanding of how the dysregulation of core factors like CPSF30 and WDR33 contributes to the disease phenotype. tandfonline.comnih.gov

Facilitating the Development of Novel Methodologies for Studying APA in Complex Systems

The study of APA has been revolutionized by high-throughput sequencing methods. nih.govnih.gov However, challenges remain in accurately quantifying APA isoforms and understanding the dynamics of the process in complex biological systems. nih.govresearchgate.net this compound can play a significant role in the development and validation of new methodologies.

Potential applications of T5 in this area include:

A Control for High-Throughput Screens: T5 can be used as a positive control in the development of high-throughput screening assays designed to identify new small molecule modulators of APA. Its known mechanism of action provides a benchmark against which the activity of novel compounds can be measured.

Validation of Sequencing and Bioinformatics Tools: New computational pipelines are continuously being developed to identify and quantify APA from RNA-seq data. biorxiv.orgnih.govf1000research.com T5 can be used to generate datasets with predictable, widespread changes in APA, providing a valuable resource for benchmarking the accuracy and sensitivity of these new tools. nih.govresearchgate.net

Probing APA in Single-Cell Analyses: Applying T5 to single-cell RNA sequencing workflows could help elucidate the heterogeneity of APA regulation within a cell population and how disruption of the core machinery affects different cell types or states.

Table 2: Methodologies for Studying Alternative Polyadenylation

| Methodology Category | Specific Technique | Principle |

|---|---|---|

| Sequencing-Based (3' End Enrichment) | 3'-Seq, PAS-Seq | Specifically sequences the 3' ends of transcripts to directly identify and quantify poly(A) site usage. nih.gov |

| Sequencing-Based (Full-Length Transcript) | Iso-Seq (PacBio), Nanopore Direct RNA Sequencing | Long-read sequencing that can capture full-length transcript isoforms, providing clear evidence of APA. nih.gov |

| Computational Tools (from standard RNA-Seq) | DaPars2, QAPA, APAtizer, MAAPER | Algorithms that infer changes in 3' UTR length and poly(A) site usage from short-read RNA-seq data. nih.govresearchgate.netbiorxiv.orgnih.gov |

| Chemical Probes | This compound | Small molecule inhibitor that perturbs the APA machinery to study its function and downstream effects. |

Potential for Deriving New Research Leads in Post-Transcriptional Gene Regulation

The impact of modulating a core component of the mRNA processing machinery extends beyond APA itself, offering opportunities to uncover new principles of post-transcriptional gene regulation. nih.govkhanacademy.org The 3' end processing of an mRNA is interconnected with other regulatory events, including splicing, mRNA export, and stability. youtube.com

The use of this compound could catalyze new research directions by:

Uncovering Coupling Mechanisms: By acutely inhibiting 3' end formation with T5, researchers can investigate the immediate knock-on effects on pre-mRNA splicing. This could reveal novel mechanisms by which these two key processing steps are coordinated.

Exploring Non-Canonical Functions: The finding that T5 preferentially inhibits histone mRNA processing, which has a unique 3' end structure without a poly(A) tail, suggests that the CPSF30-WDR33 module may have specialized roles beyond canonical polyadenylation. nih.gov This opens up avenues to explore its function in the processing of other non-coding RNAs or specialized mRNA classes.

Linking RNA Processing to Cellular Signaling: The activity of the APA machinery can be regulated by cellular signaling pathways. T5 provides a tool to fix the activity of a key APA node, allowing researchers to explore how upstream signaling pathways converge on the 3' processing machinery to regulate gene expression in response to stimuli.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the efficacy of APA modulator T5 while controlling for confounding variables?

- Methodological Answer : Experimental design should include a clear operationalization of variables (independent, dependent, and control variables) and randomization to minimize bias. Use stratified sampling to ensure participant diversity and employ blinding techniques (single/double-blind) to reduce observer bias. Detailed protocols for data collection (e.g., dosage administration, measurement intervals) must align with APA guidelines for reproducibility . For preclinical trials, include control groups (placebo and active comparators) and specify environmental conditions (e.g., temperature, lighting) that might influence outcomes .

Q. What methodological considerations are critical when selecting participant cohorts for longitudinal studies on this compound's effects?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., age, health status, genetic markers) to ensure homogeneity within cohorts. Use purposive sampling for exploratory studies and probabilistic sampling for generalizability . Document attrition rates and implement strategies (e.g., incentives, follow-up protocols) to mitigate participant dropout, as outlined in APA ethical guidelines . For human trials, obtain informed consent and disclose potential conflicts of interest .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory findings in studies investigating the mechanism of action of this compound?

- Methodological Answer : Conduct sensitivity analyses to identify sources of variability (e.g., dosage discrepancies, measurement tools). Replicate experiments under standardized conditions and perform meta-analyses to synthesize cross-study data. Use triangulation (e.g., combining biochemical assays, behavioral observations, and computational modeling) to validate hypotheses. APA-style discussion sections should explicitly address contradictions by comparing results to prior literature and proposing alternative explanations (e.g., epigenetic factors, unmeasured moderators) .

Q. How can mixed-methods approaches be integrated to assess both quantitative and qualitative outcomes in this compound research?

- Methodological Answer : Design a sequential exploratory framework: first, use qualitative methods (e.g., interviews, focus groups) to identify novel variables, then validate them through quantitative assays. For example, combine transcriptomic data (quantitative) with patient-reported outcomes (qualitative) to assess therapeutic efficacy. Ensure coding schemas for qualitative data are transparent and inductively derived, as per APA standards for open science . Use joint displays to visualize integration points between datasets .

Q. What statistical techniques are most appropriate for analyzing dose-response relationships in this compound preclinical trials?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons. For time-series data, employ mixed-effects models to account for intra-subject variability. Report effect sizes (e.g., Cohen’s d) and confidence intervals to meet APA transparency requirements . Validate assumptions (e.g., normality, homoscedasticity) using diagnostic plots .

Q. How should researchers establish validity and reliability thresholds for novel biomarkers used in this compound pharmacodynamic studies?

- Methodological Answer : Conduct test-retest reliability analyses and calculate intraclass correlation coefficients (ICCs) for continuous biomarkers. For construct validity, use factor analysis or convergent validity tests against established biomarkers. APA results sections must detail measurement error margins and justify thresholds (e.g., ≥0.8 Cronbach’s alpha for reliability) . Pre-register biomarker validation protocols to enhance methodological rigor .

Key Methodological Resources

- Experimental Design : APA guidelines emphasize transparency in participant selection, data collection protocols, and ethical considerations .

- Data Analysis : Use APA-recommended frameworks for qualitative coding and quantitative reporting, ensuring alignment with open science practices .

- Conflict Resolution : Address contradictions through replication, meta-analysis, and explicit discussion of limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.